molecular formula C23H16N2O4S B1236505 2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

Cat. No. B1236505
M. Wt: 416.5 g/mol
InChI Key: JFRYLPFKWKOMBZ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(5,7-dimethyl-1-oxo-2-thiazolo[3,2-a]benzimidazolylidene)methyl]-2-furanyl]benzoic acid is a member of benzimidazoles.

Scientific Research Applications

  • Antinociceptive and Anti-Inflammatory Properties : A study by Selvam et al. (2012) reported the synthesis of thiazolopyrimidine derivatives, similar to the compound , and evaluated their antinociceptive and anti-inflammatory activities. These compounds were shown to exhibit significant activity in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).

  • Antibiofilm Activity : Pan et al. (2011) synthesized novel thiazolidiones, closely related to the compound , which demonstrated potent inhibitory effects on Staphylococcus epidermidis biofilm growth, along with significant antibacterial properties (Pan, Huang, Zheng, Chen, Han, Qu, Zhu, & Wei, 2011).

  • Antimicrobial Activity : Sodha et al. (2003) conducted a study on the synthesis of thiazolidinones and evaluated their antimicrobial activities. These compounds, which include structures similar to the compound , showed notable antibacterial and antifungal properties (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

  • Anticancer Properties : Another study by Selvam et al. (2012) focused on the synthesis and structure-activity relationship of thiazolopyrimidine derivatives as anticancer agents. These compounds demonstrated significant anticancer activity against human histocytic lymphoma cell line (Selvam, Karthick, Palanirajan, & Ali, 2012).

  • Nematicidal and Antimicrobial Activity : A study by Reddy et al. (2010) synthesized novel thiadiazolyl derivatives and evaluated their nematicidal and antimicrobial activities. These compounds exhibited potent activity against nematodes and bacteria (Reddy, Rao, Yakub, & Nagaraj, 2010).

properties

Product Name

2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H16N2O4S/c1-12-9-13(2)20-17(10-12)25-21(26)19(30-23(25)24-20)11-14-7-8-18(29-14)15-5-3-4-6-16(15)22(27)28/h3-11H,1-2H3,(H,27,28)/b19-11-

InChI Key

JFRYLPFKWKOMBZ-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5C(=O)O)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)O)SC3=N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid
Reactant of Route 2
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid
Reactant of Route 6
2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid

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